molecular formula C19H23N3O4S B6515849 ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate CAS No. 931316-14-2

ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate

Cat. No.: B6515849
CAS No.: 931316-14-2
M. Wt: 389.5 g/mol
InChI Key: ROJCLWXGWHHYIN-UHFFFAOYSA-N
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Description

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate is a complex organic compound that features a pyridazine ring substituted with a 4-methylbenzenesulfonyl group and a piperidine ring esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound. The 4-methylbenzenesulfonyl group is then introduced via sulfonylation, using reagents such as 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine. The piperidine ring is introduced through a nucleophilic substitution reaction, followed by esterification with ethanol to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols can replace the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted piperidine compounds.

Scientific Research Applications

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate can be compared with other pyridazine and piperidine derivatives:

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs (e.g., Zardaverine) share similar structural features but differ in their biological activities and applications.

    Piperidine Derivatives: Compounds such as piperidine-based pharmaceuticals (e.g., Risperidone) have different substituents on the piperidine ring, leading to distinct pharmacological profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Biological Activity

Ethyl 1-[6-(4-methylbenzenesulfonyl)pyridazin-3-yl]piperidine-4-carboxylate (CAS Number: 931316-14-2) is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This article delves into its synthesis, pharmacological properties, and specific biological activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S, with a molecular weight of 389.5 g/mol. Its structure features a piperidine ring, a pyridazine moiety, and a sulfonyl group, which contribute to its diverse chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₄S
Molecular Weight389.5 g/mol
CAS Number931316-14-2

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the piperidine and pyridazine rings, followed by the introduction of the sulfonyl group. Common reagents include various amines, sulfonyl chlorides, and carboxylic acids under controlled temperatures to ensure high yields and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that derivatives with similar structural features inhibited Class I PI3-kinase enzymes, which play a crucial role in cancer cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and metastasis .

Calcium Channel Modulation

Another area of interest is the compound's potential as a modulator of calcium channels. Studies on related piperidine derivatives have shown that they can inhibit T-type calcium channels, which are implicated in various cardiovascular conditions. This modulation can lead to therapeutic effects such as lowering blood pressure without causing reflex tachycardia .

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in signaling pathways. For instance, it may act as an inhibitor of PI3K signaling pathways or affect calcium channel activity, leading to various biological effects .

Case Studies

  • Inhibition of Tumor Growth : A case study involving a related compound showed promising results in inhibiting tumor growth in xenograft models. The compound demonstrated significant anti-tumor activity through selective inhibition of PI3K isoforms .
  • Cardiovascular Effects : In spontaneously hypertensive rats, administration of piperidine derivatives resulted in lowered blood pressure without adverse cardiac reflexes, highlighting their potential for treating hypertension .

Properties

IUPAC Name

ethyl 1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-3-26-19(23)15-10-12-22(13-11-15)17-8-9-18(21-20-17)27(24,25)16-6-4-14(2)5-7-16/h4-9,15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCLWXGWHHYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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